

Comparative Analysis of YEATS4 Binder-1: Cross-Reactivity with Epigenetic Readers

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Compound of Interest		
Compound Name:	YEATS4 binder-1	
Cat. No.:	B15139767	Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **YEATS4 binder-1**'s performance against other epigenetic readers, supported by experimental data.

This guide provides a detailed comparison of **YEATS4 binder-1**, a potent and selective chemical probe for the YEATS4 (YEATS domain-containing protein 4) epigenetic reader. The following sections present quantitative data on its binding affinity and selectivity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Binding Affinity and Selectivity

YEATS4 binder-1, specifically the analog referred to as 4e, has been identified as a high-affinity binder to the acetyl-lysine recognition site within the YEATS domain of YEATS4.[1][2] Its binding potency and selectivity against other members of the YEATS domain family (YEATS1, YEATS2, and YEATS3) have been characterized, demonstrating a significant preference for YEATS4.



Compound	Target	Binding Affinity (K _i)	Cellular Target Engagement (IC50)	Selectivity
YEATS4 binder-1 (4e)	YEATS4	37 nM	300 nM (NanoBRET assay)	>15-fold vs. YEATS1, YEATS2, YEATS3
YEATS1	>555 nM (estimated)	Not available		
YEATS2	>555 nM (estimated)	Not available		
YEATS3	>555 nM (estimated)	Not available	_	

Note: The specific K_i values for YEATS1, YEATS2, and YEATS3 were not explicitly provided in the reviewed literature; however, the selectivity is reported to be greater than 15-fold compared to YEATS4.[1][2] The estimated values are based on this reported selectivity.

Experimental Protocols Isothermal Titration Calorimetry (ITC) for Binding Affinity

Isothermal Titration Calorimetry is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

Methodology:

 Protein and Compound Preparation: Recombinant human YEATS4 protein (and other YEATS family proteins for cross-reactivity studies) is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The YEATS4 binder-1 compound is dissolved in the same buffer.



- ITC Experiment: The ITC instrument is equilibrated at a constant temperature (e.g., 25°C). The sample cell is filled with the protein solution (e.g., 10-20 μM), and the injection syringe is loaded with the compound solution (e.g., 100-200 μM).
- Titration: A series of small injections of the compound are made into the protein solution. The heat change associated with each injection is measured.
- Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_a), dissociation constant (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction. The inhibition constant (K_i) is then derived from the dissociation constant.

NanoBRET Assay for Cellular Target Engagement

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein engagement in live cells.

Methodology:

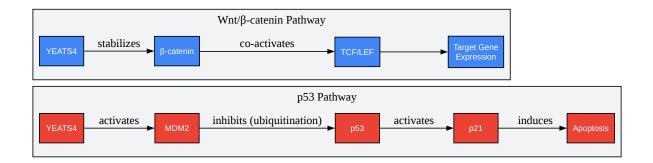
- Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium. The cells are then co-transfected with plasmids encoding for YEATS4 fused to NanoLuc® luciferase (the BRET donor) and a histone H3.3 protein fused to HaloTag® (the BRET acceptor).
- Cell Plating: Transfected cells are seeded into 96-well or 384-well plates.
- Compound Treatment: Cells are treated with a serial dilution of YEATS4 binder-1.
- Labeling: The HaloTag® is labeled with a cell-permeable fluorescent ligand (the BRET acceptor).
- BRET Measurement: The NanoBRET substrate is added to the cells, and the luminescence signals from the donor (NanoLuc®) and the acceptor (fluorescent ligand) are measured using a plate reader equipped with appropriate filters.
- Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC₅₀ value, representing the concentration of the compound that inhibits 50%



of the BRET signal, is determined by plotting the BRET ratio against the compound concentration.

Mandatory Visualization Signaling Pathways Involving YEATS4

YEATS4 is implicated in several critical cellular signaling pathways, including the p53 and Wnt/β-catenin pathways, where it often plays a role in transcriptional regulation.



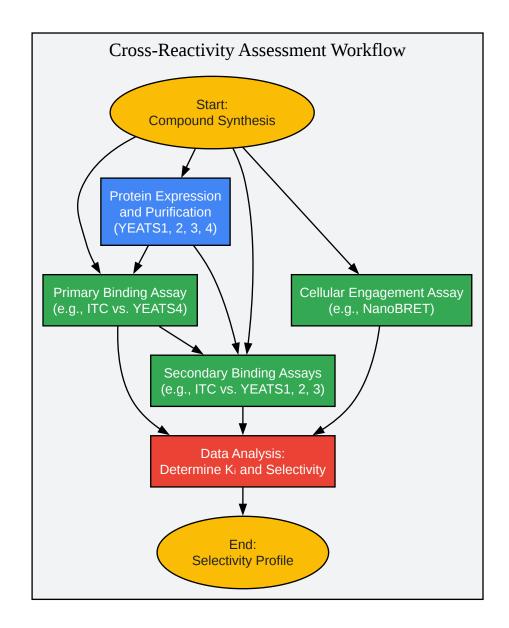
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Caption: YEATS4 involvement in the p53 and Wnt/\(\beta\)-catenin signaling pathways.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule inhibitor against a panel of related protein targets.





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Caption: Workflow for determining the cross-reactivity of **YEATS4 binder-1**.

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References



- 1. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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